The synthesis of B13 involves several steps that leverage structure-activity relationship studies to optimize its efficacy against NMT1. Initial synthesis was based on a myristoyl-CoA analog scaffold. The compound was synthesized using standard organic chemistry techniques, including protection-deprotection strategies and coupling reactions to form the desired myristoyl analogs. The final product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .
The molecular structure of B13 has been elucidated through crystallography and computational modeling. The compound mimics myristoyl-CoA, binding effectively within the active site of NMT1. Key structural features include:
B13 primarily acts by inhibiting the myristoylation process catalyzed by NMT1. The inhibition results in decreased levels of myristoylated proteins, particularly Src family kinases which are implicated in various cancers.
B13 exerts its effects by specifically inhibiting the enzymatic activity of NMT1. This inhibition disrupts the normal myristoylation process, leading to:
B13 possesses distinct physical and chemical properties that contribute to its biological activity:
The primary application of B13 lies in cancer research and therapy. It serves as a tool compound for studying the role of protein myristoylation in oncogenesis. Specific applications include:
B13's ability to inhibit oncogenic signaling through targeted action on NMT1 presents a promising avenue for therapeutic development against cancers characterized by aberrant protein lipidation .
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: